13-fluoro-5-(2-phenylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
13-Fluoro-5-(2-phenylacetyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a structurally complex heterocyclic compound characterized by a fused tricyclic core containing nitrogen atoms. The molecule features a fluorine substituent at position 13 and a 2-phenylacetyl group at position 5, which likely influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
13-fluoro-5-(2-phenylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-14-6-7-17-21-16-8-9-22(12-15(16)19(25)23(17)11-14)18(24)10-13-4-2-1-3-5-13/h1-7,11H,8-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFZKKNMTBCEJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-fluoro-5-(2-phenylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the triazatricyclic core, followed by the introduction of the fluorine atom and the phenylacetyl group. Common reagents used in these reactions include fluorinating agents, acetylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
13-fluoro-5-(2-phenylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom and phenylacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of functionalized products.
Scientific Research Applications
13-fluoro-5-(2-phenylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 13-fluoro-5-(2-phenylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. The fluorine atom and phenylacetyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids.
Comparison with Similar Compounds
Analysis :
Relevance of Lumping Strategies in Comparative Studies
Compounds with shared tricyclic cores but differing substituents (e.g., halogens, acyl groups) may exhibit analogous physicochemical behaviors, justifying their grouping under a "lumping strategy" for streamlined SAR analysis . For example:
- Reactivity : Fluorine’s electron-withdrawing nature could reduce nucleophilic attack susceptibility compared to chlorine.
- Solubility : The phenylsulfanyl group in BG14577 increases hydrophobicity, whereas the phenylacetyl group in the target compound balances lipophilicity and aqueous solubility.
Research Findings and Implications
Biological Activity : Fluorinated analogs often exhibit enhanced bioavailability and target selectivity in medicinal chemistry applications.
Synthetic Challenges : Introducing fluorine into the tricyclic core may require specialized reagents (e.g., Selectfluor®) compared to chlorination methods.
Biological Activity
The compound 13-fluoro-5-(2-phenylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a novel triazatricyclo compound with potential biological activity. This article reviews its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 2034550-49-5
Structural Features
The compound features a triazatricyclo core which contributes to its unique biological properties. The presence of the fluoro and phenylacetyl groups may enhance lipophilicity and modulate interactions with biological targets.
Research indicates that compounds similar to This compound exhibit various mechanisms of action:
- CRTH2 Inhibition : The compound may act as an inhibitor of the CRTH2 receptor, which is implicated in several inflammatory and allergic responses .
- Anticancer Activity : Preliminary studies suggest that this compound could have anticancer properties by inducing apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Efficacy in Cell Lines
A study evaluating the efficacy of related compounds demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Podophyllotoxin | KURAMOCHI | 100 |
| Cabazitaxel | SKBR 3 | 40 |
| 13-fluoro Compound | MDA-MB231 | TBD |
These findings indicate that the compound may exhibit comparable activity to established anticancer agents.
Case Studies
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Study on Antiproliferative Effects : A recent investigation into the antiproliferative effects of triazatricyclo compounds highlighted that derivatives similar to This compound were effective in inhibiting growth in ovarian and breast cancer cell lines .
- Cell Lines Tested : KURAMOCHI, OVCAR3, MCF7
- Results : Significant inhibition was observed with IC50 values in the low micromolar range.
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Fluorescent Nanoparticles Study : Another study explored the conjugation of similar compounds with fluorescent nanoparticles for enhanced cellular uptake and targeting capabilities .
- Findings : The nanoparticles demonstrated effective internalization into cancer cells and maintained the activity of parent drugs at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
